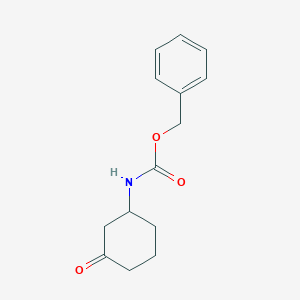

Benzyl (3-oxocyclohexyl)carbamate

Description

BenchChem offers high-quality Benzyl (3-oxocyclohexyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl (3-oxocyclohexyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(3-oxocyclohexyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c16-13-8-4-7-12(9-13)15-14(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDTIOGCPRWWFJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=O)C1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Benzyl (3-oxocyclohexyl)carbamate chemical properties

An In-depth Technical Guide to the Synthesis, Properties, and Potential Applications of Benzyl (3-oxocyclohexyl)carbamate

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and organic synthesis, the ability to predict and understand the properties of novel chemical entities is paramount. This guide addresses Benzyl (3-oxocyclohexyl)carbamate, a compound not extensively documented in current literature but possessing a structure ripe with potential for creating diverse molecular scaffolds. As such, this document moves beyond a simple recitation of known data. Instead, it serves as a predictive and instructional whitepaper, grounded in established principles of organic chemistry and expert analysis of analogous structures. Herein, we provide a robust framework for its synthesis, a detailed prediction of its chemical and spectroscopic properties, and an exploration of its reactivity, empowering researchers to confidently incorporate this versatile building block into their synthetic programs.

Molecular Overview and Synthetic Strategy

Benzyl (3-oxocyclohexyl)carbamate features two key functional groups that define its reactivity and utility: a cyclohexanone ring and an N-benzyl carbamate (Cbz or Z-group). The ketone provides a reactive handle for nucleophilic additions and carbon-carbon bond formations, while the Cbz group offers stable, yet cleavable, protection of the amine. This combination makes the molecule an attractive intermediate for constructing substituted aminocyclohexane derivatives, a common motif in pharmacologically active compounds.

Proposed Synthetic Pathway

The most direct and reliable method for the synthesis of Benzyl (3-oxocyclohexyl)carbamate is the Schotten-Baumann acylation of 3-aminocyclohexanone with benzyl chloroformate. This reaction is typically performed in a biphasic system or in the presence of a mild base to neutralize the HCl byproduct.

Caption: Proposed synthesis of Benzyl (3-oxocyclohexyl)carbamate.

Detailed Synthetic Protocol

-

Rationale: This protocol is designed for robustness and scalability. The use of sodium bicarbonate provides a mild base that is sufficient to neutralize the generated HCl without promoting significant hydrolysis of the benzyl chloroformate. Dichloromethane (DCM) is chosen as the organic solvent for its excellent ability to dissolve both the starting materials and the product, while being immiscible with the aqueous phase.[1]

-

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminocyclohexanone hydrochloride (1.0 eq) in water (10 mL per gram of starting material). Cool the solution to 0 °C in an ice bath.

-

Biphasic System: Add an equal volume of dichloromethane (DCM) to the flask.

-

Base Addition: Slowly add sodium bicarbonate (2.5 eq) in portions, ensuring the temperature remains below 5 °C. Stir vigorously until all solids have dissolved.

-

Acylation: In a separate flask, dissolve benzyl chloroformate (1.1 eq) in a small volume of DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining vigorous stirring and a temperature of 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).

-

Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel, using a gradient elution of hexanes and ethyl acetate to afford the pure Benzyl (3-oxocyclohexyl)carbamate.

-

Predicted Physicochemical and Spectroscopic Properties

The following properties are predicted based on the molecular structure and data from analogous compounds. These serve as a benchmark for the characterization of the synthesized material.

Physicochemical Data

| Property | Predicted Value | Rationale / Comments |

| Molecular Formula | C₁₄H₁₇NO₃ | --- |

| Molecular Weight | 247.29 g/mol | --- |

| Appearance | White to off-white solid or viscous oil | Similar N-protected aminocyclohexanones are often solids. |

| Solubility | Soluble in DCM, EtOAc, Acetone, MeOH. Insoluble in water. | Expected for a moderately polar organic molecule. |

| Melting Point | 70-90 °C | Broad range prediction; highly dependent on purity and crystalline form. |

Spectroscopic Data Predictions

Spectroscopic analysis is critical for confirming the identity and purity of the target compound.

-

¹H NMR (Proton NMR):

-

~7.3-7.4 ppm (multiplet, 5H): Aromatic protons of the benzyl group.

-

~5.1 ppm (singlet, 2H): Methylene protons (-CH₂-) of the benzyl group.

-

~5.0-5.2 ppm (broad singlet, 1H): Carbamate N-H proton. This peak may be broad and its chemical shift can vary with concentration and solvent.

-

~3.8-4.0 ppm (multiplet, 1H): Methine proton (-CH-) at C3 of the cyclohexanone ring, adjacent to the nitrogen.

-

~1.8-2.8 ppm (multiplets, 8H): Cyclohexanone ring protons. The protons alpha to the ketone will be further downfield.

-

-

¹³C NMR (Carbon NMR):

-

~208-212 ppm: Carbonyl carbon of the cyclohexanone.

-

~155-157 ppm: Carbonyl carbon of the carbamate.

-

~136-137 ppm: Quaternary aromatic carbon of the benzyl group.

-

~127-129 ppm: Aromatic carbons of the benzyl group.

-

~66-68 ppm: Methylene carbon (-CH₂-) of the benzyl group.

-

~50-55 ppm: Methine carbon (-CH-) at C3 of the cyclohexanone ring.

-

~25-45 ppm: Remaining cyclohexanone ring carbons.

-

-

IR (Infrared) Spectroscopy:

-

~3300 cm⁻¹ (broad): N-H stretch of the carbamate.

-

~1710 cm⁻¹ (strong): C=O stretch of the cyclohexanone ketone.

-

~1690 cm⁻¹ (strong): C=O stretch of the carbamate.

-

~1520 cm⁻¹ (strong): N-H bend of the carbamate.

-

~3030 cm⁻¹ (weak): Aromatic C-H stretch.

-

~2850-2950 cm⁻¹ (medium): Aliphatic C-H stretch.

-

-

Mass Spectrometry (MS):

-

[M+H]⁺: 248.1281 (for High-Resolution MS)

-

[M+Na]⁺: 270.1101 (for High-Resolution MS)

-

Key Fragmentation Pattern: Expect to see a prominent fragment corresponding to the loss of the benzyl group (m/z 91, tropylium ion) and subsequent fragmentation of the cyclohexanone ring.

-

Chemical Reactivity and Synthetic Utility

The utility of Benzyl (3-oxocyclohexyl)carbamate lies in the orthogonal reactivity of its two primary functional groups. This allows for selective manipulation of one site while the other remains intact.

Reactions at the Ketone

The cyclohexanone carbonyl is a versatile electrophilic site for a wide range of transformations:

-

Reduction: Selective reduction to the corresponding alcohol can be achieved using reagents like sodium borohydride (NaBH₄) in methanol, yielding a cis/trans mixture of benzyl (3-hydroxycyclohexyl)carbamate.

-

Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) will install a substituent at the 3-position, a key transformation in medicinal chemistry.

-

Wittig Reaction: Conversion of the ketone to an alkene is possible using a phosphonium ylide.

-

Enolate Chemistry: Under basic conditions, the ketone can be deprotonated at the C2 or C4 positions to form an enolate, which can then react with various electrophiles.

Reactions of the Carbamate (Deprotection)

The Cbz group is a robust protecting group, stable to many reaction conditions. However, it can be efficiently removed when desired.[2]

-

Hydrogenolysis: This is the most common and cleanest method for Cbz deprotection. Catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source (H₂ gas or a transfer agent like ammonium formate) cleaves the benzylic C-O bond to release the free amine, toluene, and carbon dioxide.[2] This method is advantageous as the byproducts are volatile and easily removed.[3]

-

Acidolysis: Strong acids such as HBr in acetic acid can cleave the Cbz group, but this method is harsh and not compatible with acid-sensitive functional groups.

-

Lewis Acid-Mediated Deprotection: Certain Lewis acids can also effect the removal of the Cbz group.[4]

Caption: Key reactive sites and transformations.

Applications in Drug Development

Substituted aminocyclohexane scaffolds are prevalent in a variety of therapeutic agents. Benzyl (3-oxocyclohexyl)carbamate serves as an ideal starting point for the synthesis of libraries of such compounds. For instance, reductive amination of the ketone followed by diversification of the newly installed amine, and subsequent deprotection of the Cbz group, allows for the creation of complex diamino-cyclohexanol derivatives. These structures are of interest in the development of enzyme inhibitors, receptor modulators, and other pharmacologically active molecules.

Safety and Handling

-

Benzyl Chloroformate: The primary reagent, benzyl chloroformate, is corrosive and a lachrymator. It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

3-Aminocyclohexanone Hydrochloride: This compound is an irritant. Avoid inhalation of dust and contact with skin and eyes.

-

Benzyl (3-oxocyclohexyl)carbamate: As a novel compound, its toxicological properties have not been determined. It should be handled with the standard precautions for a new chemical entity. Assume it is harmful if ingested, inhaled, or absorbed through the skin.

Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experimental work.

References

- The Chemistry of Amine Protection: Benzyl Chloroform

- What is the Schottan-Baumann reaction? Quora.

- Synthesis of N-Cbz-3-amino-3-cyclohexyl propionic acid. PrepChem.com.

- The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. Benchchem.

- Process for producing N-protected amino acid.

- Schotten Baumann reaction-mechanism-applic

- Excellent Method for Cbz-protection of Amines. Oxford Academic.

- Schotten–Baumann reaction. Grokipedia.

- Cbz-Protected Amino Groups. Organic Chemistry Portal.

- Schotten–Baumann reaction. Wikipedia.

- Benzyl chloroform

- Cbz-Protected Amino Groups. organic-chemistry.org.

- Schotten-Baumann Reaction. Lokey Lab Protocols - Wikidot.

- A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water.

Sources

Technical Whitepaper: Structural Dynamics and Synthetic Utility of Benzyl (3-oxocyclohexyl)carbamate

Abstract

Benzyl (3-oxocyclohexyl)carbamate (CAS 320590-29-2) represents a critical bifunctional scaffold in modern medicinal chemistry. Characterized by the orthogonality of its functional groups—a reactive ketone and a carbobenzyloxy (Cbz)-protected amine—this molecule serves as a versatile linchpin for the synthesis of complex pharmaceutical intermediates.[1][2] This technical guide provides a comprehensive analysis of its physicochemical properties, validated synthetic protocols, spectroscopic signatures, and strategic applications in divergent synthesis.

Molecular Architecture & Physicochemical Properties[2]

The utility of benzyl (3-oxocyclohexyl)carbamate stems from its ability to withstand oxidative conditions while remaining susceptible to nucleophilic attack at the carbonyl center. The Cbz group provides steric bulk and electronic stabilization, preventing self-condensation typical of free amino-ketones.

Structural Specifications

| Parameter | Data |

| IUPAC Name | Benzyl (3-oxocyclohexyl)carbamate |

| CAS Number | 320590-29-2 |

| Molecular Formula | C₁₄H₁₇NO₃ |

| Molecular Weight | 247.29 g/mol |

| SMILES | O=C(OCC1=CC=CC=C1)NC2CC(CCC2)=O |

| Stereochemistry | Racemic (typically supplied); Chiral center at C1 |

Physical Characteristics[1][2]

-

Appearance: Off-white to pale beige crystalline solid.[2]

-

Solubility Profile: Highly soluble in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (DCM, Chloroform). Moderately soluble in esters (Ethyl Acetate). Insoluble in water.

-

Stability: Stable under ambient conditions. Hygroscopic; requires storage under inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis or carbamate degradation over extended periods.

Synthetic Pathways & Process Optimization

Direct acylation of 3-aminocyclohexanone is synthetically unviable due to the rapid polymerization of the free amino-ketone. Consequently, the industry-standard protocol utilizes a "Protect-then-Oxidize" strategy starting from the commercially available 3-aminocyclohexanol.

The Oxidative Route (Recommended)

This pathway ensures high atom economy and purity. It proceeds via the protection of the amine followed by the oxidation of the secondary alcohol.

Step 1: Chemoselective Protection

-

Reagents: Benzyl chloroformate (Cbz-Cl), NaHCO₃ (base).

-

Solvent: THF/H₂O (1:1 biphasic system).

-

Mechanism: Nucleophilic attack of the amine on the chloroformate carbonyl. The biphasic system buffers the HCl byproduct, preventing acid-catalyzed side reactions.

Step 2: Alcohol Oxidation

-

Reagents: Jones Reagent (CrO₃/H₂SO₄) or Swern Oxidation (DMSO/Oxalyl Chloride).

-

Optimization: While Jones oxidation is robust, modern process chemistry favors IBX (2-Iodoxybenzoic acid) or Dess-Martin Periodinane to avoid toxic chromium waste and ensure milder conditions that preserve the carbamate integrity.

Synthesis Workflow Diagram

Figure 1: Step-wise synthetic workflow utilizing the oxidative strategy to bypass unstable intermediates.

Spectroscopic Characterization

Accurate identification relies on distinguishing the carbamate and ketone signals.

Nuclear Magnetic Resonance (¹H-NMR)

-

Solvent: CDCl₃, 400 MHz.

-

Aromatic Region (7.30–7.40 ppm): Multiplet, 5H (Benzyl ring).

-

Benzylic Protons (5.10 ppm): Singlet, 2H (Ph-CH ₂-O).

-

Amide Proton (4.80–5.00 ppm): Broad singlet, 1H (NH ), exchangeable with D₂O.

-

Methine Proton (3.90–4.05 ppm): Multiplet, 1H (CH -NH). The chemical shift is distinct from the alcohol precursor (approx. 3.6 ppm).[3]

-

Ring Protons (1.60–2.60 ppm): Complex multiplets. Key diagnostic is the deshielding of protons

to the ketone (C2 and C4 positions) appearing around 2.3–2.6 ppm.

Infrared Spectroscopy (FT-IR)

-

Ketone C=O: Sharp, intense band at 1710–1715 cm⁻¹ .

-

Carbamate C=O: Strong band at 1690–1700 cm⁻¹ (often appearing as a shoulder or doublet with the ketone).

-

N-H Stretch: Broad band at 3300–3400 cm⁻¹ .

Strategic Applications in Medicinal Chemistry

Benzyl (3-oxocyclohexyl)carbamate functions as a "divergent node" in synthesis. The ketone allows for carbon-carbon or carbon-nitrogen bond formation, while the Cbz group remains inert until catalytic hydrogenation is employed.

Reductive Amination (Library Generation)

The ketone undergoes reductive amination with primary or secondary amines (using NaBH(OAc)₃) to generate 1,3-diaminocyclohexane derivatives.

-

Stereocontrol: The reaction typically favors the cis-isomer (thermodynamic product) but can be tuned using steric bulk on the amine or specific reducing agents.

Grignard & Organolithium Addition

Nucleophilic addition to the ketone yields tertiary alcohols.

-

Challenge: The acidic NH proton of the carbamate can quench 1 equivalent of organometallic reagent.

-

Solution: Use 2.2 equivalents of the nucleophile or protect the nitrogen as a bis-carbamate or N-benzyl derivative prior to addition.

Reactivity Profile Diagram

Figure 2: Divergent reactivity map illustrating the scaffold's utility in generating diverse chemical libraries.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 177808488, trans-3-(Cbz-amino)cyclohexanol. (Precursor Data). Retrieved from [Link]

Sources

Strategic Synthesis of Benzyl (3-oxocyclohexyl)carbamate: A Kinetic and Thermodynamic Analysis

Executive Summary

Benzyl (3-oxocyclohexyl)carbamate serves as a pivotal pharmacophore in the development of protease inhibitors (specifically Cathepsin K and S) and as a versatile intermediate for constructing complex alkaloids.[1][2] Its structure contains a masked amine (Cbz-protected) and a reactive ketone functionality in a 1,3-relationship, presenting a specific challenge in regioselectivity.[1][2]

This technical guide details the Oxidative Dehydrogenation Strategy , selected for its scalability, cost-effectiveness, and thermodynamic reliability.[1][2] Unlike direct aza-Michael additions which often suffer from poor regiocontrol, this route leverages the commercially available 3-aminocyclohexanol, ensuring high yield and purity through a stepwise "Protect-then-Oxidize" workflow.[1][2]

Retrosynthetic Analysis

To ensure a self-validating synthesis, we deconstruct the target molecule based on bond stability and commercial availability of precursors.[1][2]

Disconnection Logic

-

Functional Group Discrimination: The ketone at C3 is sensitive to nucleophiles; the carbamate at N1 is acid-stable but base-sensitive (under forcing conditions).[1][2]

-

Strategic Cut: The C3-O bond is the most logical disconnection.[1][2] Reducing the ketone to an alcohol reveals Benzyl (3-hydroxycyclohexyl)carbamate .[1][2]

-

Further Disconnection: Disconnecting the Carbamate (C-N bond) reveals 3-aminocyclohexanol and Benzyl Chloroformate (Cbz-Cl) .[1][2]

Stereochemical Considerations

-

Starting Material: 3-Aminocyclohexanol typically exists as a mixture of cis and trans isomers.[1][2]

-

Convergence: Oxidation of the C3-hydroxyl group destroys the stereocenter at C3.[1][2] Consequently, both cis and trans isomers of the intermediate converge to the same product, eliminating the need for costly diastereomeric separation of the starting material.[1][2]

Figure 1: Retrosynthetic tree demonstrating the convergence of stereoisomers via oxidation.

Primary Protocol: The Oxidative Dehydrogenation Route[1][2]

Step 1: Chemoselective N-Protection

Objective: Selectively protect the amine in the presence of a free alcohol.[1][2] Mechanism: Nucleophilic acyl substitution under Schotten-Baumann conditions.[1][2] The biphasic system prevents O-acylation by keeping the alkoxide unreactive in the aqueous phase while the amine reacts at the interface.[1][2]

Reagents:

Protocol:

-

Setup: Charge a 3-neck round-bottom flask with 3-aminocyclohexanol (11.5 g, 100 mmol) and THF (100 mL).

-

Base Addition: Add a solution of

(21.0 g, 250 mmol) in water (100 mL). Cool the biphasic mixture to 0°C. -

Acylation: Dropwise add Cbz-Cl (18.7 g, 110 mmol) over 45 minutes, maintaining internal temperature

. Critical: Exothermic reaction.[1][2] -

Reaction: Allow to warm to room temperature (RT) and stir for 4 hours.

-

Validation (TLC): Check for disappearance of amine (ninhydrin stain).[1][2]

-

Workup: Extract with Ethyl Acetate (

mL). Wash combined organics with 1N HCl (to remove unreacted amine) and brine.[1][2] Dry over -

Yield: Expect ~90-95% of Benzyl (3-hydroxycyclohexyl)carbamate as a white/off-white solid.[1][2]

Step 2: Jones Oxidation (Chromium VI)

Objective: Oxidize the secondary alcohol to a ketone without over-oxidation or carbamate cleavage.[1][2] Why Jones? While toxic, Jones reagent (Chromic acid in dilute sulfuric acid) is kinetically rapid and highly effective for secondary alcohols in acetone.[1][2] It avoids the anhydrous requirements of Swern oxidation.[1][2]

Reagents:

-

Benzyl (3-hydroxycyclohexyl)carbamate (Intermediate from Step 1)[1][2]

-

Jones Reagent (2.7 M

in

Protocol:

-

Dissolution: Dissolve the intermediate (24.9 g, 100 mmol) in acetone (250 mL) and cool to 0°C.

-

Oxidation: Add Jones reagent dropwise until a persistent orange color remains (indicating excess Cr(VI)).[1][2] The green Cr(III) precipitate will form immediately.[1][2]

-

Quenching: After 1 hour, add Isopropanol (10 mL) dropwise to quench excess oxidant (Orange

Green). -

Workup: Decant the acetone layer.[1][2] Dissolve the chromium salts in water and extract with Ethyl Acetate.[1][2] Combine organic layers, wash with saturated

and brine.[1][2] -

Purification: Recrystallization from Hexane/Ethyl Acetate or flash chromatography (SiO2, 30% EtOAc in Hexane).[1][2]

Data Summary Table:

| Parameter | Step 1: Protection | Step 2: Oxidation |

| Limiting Reagent | 3-Aminocyclohexanol | Cbz-Alcohol Intermediate |

| Key Reagent | Cbz-Cl / NaHCO3 | Jones Reagent ( |

| Temperature | 0°C | 0°C |

| Time | 4 Hours | 1 Hour |

| Expected Yield | 92% | 85% |

| Critical Control | pH control (keep basic) | Quench excess Cr(VI) rapidly |

Alternative Protocol: Green Chemistry (TEMPO Oxidation)

For laboratories restricting heavy metals (Chromium), the TEMPO/Bleach protocol is the validated alternative.[1][2]

-

Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (1 mol%)[1][2]

-

Buffer: KBr (0.1 equiv) in

/Water pH 8.6. -

Advantage: High yield, environmentally benign byproducts (NaCl).[1][2]

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis of Benzyl (3-oxocyclohexyl)carbamate.

Analytical Validation

To confirm the identity of the synthesized compound, compare spectral data against the following standards.

Proton NMR ( NMR, 400 MHz, )

-

Aromatic:

7.30–7.40 (m, 5H, Ph-H).[1][2] -

Benzylic:

5.10 (s, 2H, -

Amide NH:

4.85 (br s, 1H, NH).[1][2] -

Methine (C1):

3.95 (m, 1H, -

Cyclohexyl Ring:

Infrared Spectroscopy (FT-IR)

Safety & Handling (E-E-A-T)

-

Chromium Toxicity: Jones reagent contains Hexavalent Chromium (Cr(VI)), a known carcinogen.[1][2] All chromium waste must be segregated into specific heavy metal waste streams.[1][2] Never mix with organic solvents in the waste container (fire hazard).[1][2]

-

Benzyl Chloroformate: A lachrymator and corrosive.[1][2] Handle only in a fume hood. It releases HCl gas upon hydrolysis; the use of

neutralizes this, but gas evolution ( -

Peroxide Hazard: THF forms peroxides.[1][2] Test with starch-iodide paper before distillation or heating.[1][2]

References

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry. Oxford University Press.[1][2] (General reference for Schotten-Baumann conditions and Oxidation mechanisms).

-

Bowden, K., Heilbron, I. M., Jones, E. R. H., & Weedon, B. C. L. (1946).[1][2] "Researches on acetylenic compounds. Part I. The preparation of acetylenic ketones by oxidation of acetylenic carbinols and glycols."[1][2] Journal of the Chemical Society, 39. Link (The foundational paper for Jones Oxidation).[1][2]

-

Tojo, G., & Fernandez, M. (2006).[1][2] Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media.[1][2] (Source for TEMPO and alternative oxidation protocols).

-

PubChem. (2025).[1][2] "Benzyl (4-oxocyclohexyl)carbamate Compound Summary." National Library of Medicine.[1][2] Link (Analogous structure validation and physical property data).[1][2]

-

Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987).[1][2] "Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions."[1][2] The Journal of Organic Chemistry, 52(12), 2559-2562.[1][2] Link (The authoritative source for the TEMPO/Bleach protocol).[1][2]

Sources

An In-depth Technical Guide to Benzyl (3-oxocyclohexyl)carbamate: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Versatile Building Blocks

In the landscape of contemporary drug discovery and development, the efficient construction of complex molecular architectures is paramount. The strategic use of versatile chemical building blocks, which can be readily incorporated into diverse scaffolds, is a cornerstone of successful medicinal chemistry programs. Benzyl (3-oxocyclohexyl)carbamate has emerged as a valuable intermediate, offering a unique combination of functionalities that make it an attractive starting material for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the structural formula, properties, synthesis, and applications of Benzyl (3-oxocyclohexyl)carbamate, with a focus on its practical utility for researchers and scientists in the pharmaceutical and biotechnology industries.

Molecular Structure and Physicochemical Properties

Benzyl (3-oxocyclohexyl)carbamate is a carbamate derivative characterized by a benzyl protecting group on the nitrogen atom and a ketone functionality on a cyclohexane ring. This unique arrangement of functional groups provides a handle for a variety of chemical transformations, making it a versatile synthon in organic synthesis.

Structural Formula:

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 320590-29-2 | [1][2] |

| Molecular Formula | C₁₄H₁₇NO₃ | [1][2] |

| Molecular Weight | 247.29 g/mol | [1][2] |

| Appearance | Off-white to yellow solid (predicted) | |

| Storage | Sealed in dry, room temperature | [1] |

Synthesis and Purification: A Practical Approach

The synthesis of Benzyl (3-oxocyclohexyl)carbamate is typically achieved through the reaction of 3-aminocyclohexanone with a suitable benzylating agent, most commonly benzyl chloroformate, in the presence of a base. The benzyloxycarbonyl (Cbz or Z) group serves as a protecting group for the amine functionality, which is a common strategy in multi-step organic synthesis, particularly in peptide synthesis.[3]

General Synthetic Scheme:

Caption: General reaction scheme for the synthesis of Benzyl (3-oxocyclohexyl)carbamate.

Illustrative Experimental Protocol:

Materials:

-

3-Aminocyclohexanone hydrochloride

-

Benzyl chloroformate

-

Triethylamine (or another suitable base)

-

Dichloromethane (or another suitable aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: To a solution of 3-aminocyclohexanone hydrochloride in dichloromethane, add triethylamine at 0 °C to neutralize the hydrochloride and free the amine.

-

Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).

-

Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure Benzyl (3-oxocyclohexyl)carbamate.

Causality Behind Experimental Choices:

-

The use of a base like triethylamine is crucial to neutralize the HCl formed during the reaction, which would otherwise protonate the starting amine and prevent it from reacting.

-

The reaction is performed at a low temperature initially to control the exothermicity of the acylation reaction.

-

The aqueous work-up is designed to remove the base hydrochloride salt and any unreacted starting materials.

-

Silica gel chromatography is a standard and effective method for purifying moderately polar organic compounds like the target molecule.

Spectroscopic Characterization: A Self-Validating System

To confirm the structure and purity of the synthesized Benzyl (3-oxocyclohexyl)carbamate, a combination of spectroscopic techniques is employed. While specific spectra for this exact compound are not widely published, the expected spectral data can be predicted based on its structure and data from analogous compounds.

Expected ¹H NMR (Proton Nuclear Magnetic Resonance) Data:

-

Aromatic Protons: A multiplet in the range of 7.30-7.40 ppm corresponding to the five protons of the benzyl group.

-

Benzyl CH₂: A singlet around 5.10 ppm corresponding to the two protons of the benzylic methylene group.

-

Cyclohexane Protons: A series of multiplets in the upfield region (1.5-3.0 ppm) corresponding to the protons on the cyclohexanone ring. The proton alpha to the nitrogen will likely appear as a distinct multiplet.

-

NH Proton: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

Expected ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data:

-

Carbonyl Carbon (Ketone): A peak downfield, typically around 208-212 ppm.

-

Carbonyl Carbon (Carbamate): A peak around 155-157 ppm.

-

Aromatic Carbons: Several peaks in the range of 127-136 ppm.

-

Benzyl CH₂ Carbon: A peak around 67 ppm.

-

Cyclohexane Carbons: Several peaks in the range of 20-50 ppm. The carbon attached to the nitrogen will be in the lower end of this range.

Expected IR (Infrared) Spectroscopy Data:

-

N-H Stretch: A peak around 3300-3400 cm⁻¹.

-

C=O Stretch (Ketone): A strong absorption band around 1715 cm⁻¹.

-

C=O Stretch (Carbamate): A strong absorption band around 1680-1700 cm⁻¹.

-

C-O Stretch: A peak in the region of 1250-1300 cm⁻¹.

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

Expected Mass Spectrometry Data:

-

Molecular Ion Peak (M⁺): A peak at m/z = 247.12, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Common fragments would include the loss of the benzyl group (m/z = 91) and other fragments arising from the cleavage of the carbamate and cyclohexane ring.

Applications in Drug Discovery and Medicinal Chemistry

Benzyl (3-oxocyclohexyl)carbamate serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The presence of the ketone and the protected amine on a conformationally restricted cyclohexane scaffold allows for the introduction of molecular diversity and the construction of three-dimensional structures, which is increasingly recognized as a crucial factor for achieving high target affinity and selectivity in drug design.[4]

The carbamate moiety itself is a key functional group in medicinal chemistry, often used as a metabolically stable isostere of an amide bond.[4] The benzyloxycarbonyl (Cbz) protecting group is widely used due to its stability under various reaction conditions and its facile removal by catalytic hydrogenation.[3]

Potential Synthetic Utility:

Caption: Potential synthetic transformations of Benzyl (3-oxocyclohexyl)carbamate.

The ketone functionality can be elaborated through various reactions, including:

-

Reductive amination: To introduce a new amino group with stereochemical control.

-

Wittig reaction: To form a carbon-carbon double bond.

-

Addition of organometallic reagents: To introduce new carbon substituents.

The protected amine can be deprotected via hydrogenolysis to reveal the free amine, which can then be further functionalized by:

-

Acylation or sulfonylation: To form amides or sulfonamides.

-

Alkylation: To introduce alkyl substituents.

This versatility makes Benzyl (3-oxocyclohexyl)carbamate a key starting material for the synthesis of libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Safety and Handling

Benzyl (3-oxocyclohexyl)carbamate is classified as a chemical intermediate and should be handled with appropriate safety precautions in a laboratory setting. Based on the GHS hazard statements provided by suppliers, this compound may be harmful if swallowed or inhaled, and can cause skin and eye irritation.[1]

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

It is highly recommended to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

Benzyl (3-oxocyclohexyl)carbamate is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its unique combination of a protected amine and a ketone on a cyclohexane scaffold provides multiple points for synthetic elaboration, enabling the creation of diverse and structurally complex molecules. A thorough understanding of its synthesis, properties, and safe handling is essential for its effective utilization in the quest for novel therapeutics.

References

-

Grokipedia. Benzyl carbamate. [Link]

-

001CHEMICAL. Benzyl (3-oxocyclohexyl)carbamate. [Link]

-

Talele, T. T. (2016). The “carbamate” isostere in medicinal chemistry. Journal of medicinal chemistry, 59(19), 8712-8745. [Link]

Sources

Benzyl (3-oxocyclohexyl)carbamate: A Strategic Scaffold for Aminocyclohexane Pharmacophores

Topic: Key features of the Benzyl (3-oxocyclohexyl)carbamate molecule Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzyl (3-oxocyclohexyl)carbamate (CAS: 320590-29-2) is a high-value bifunctional building block used extensively in medicinal chemistry.[1] It serves as a stable, protected precursor to 3-aminocyclohexanone derivatives, a privileged scaffold in the design of enzyme inhibitors (e.g., USP28, Cryptochrome modulators) and GPCR ligands.

Its utility lies in its orthogonal reactivity : the ketone functionality allows for immediate diversification (e.g., via reductive amination or Grignard addition) while the benzyloxycarbonyl (Cbz) group protects the amine, ensuring stability during oxidative or basic transformations. Unlike the unstable free base 3-aminocyclohexanone, this carbamate is a stable solid, facilitating storage and handling.

Chemical Architecture & Properties[2]

Structural Analysis

The molecule consists of a cyclohexane ring substituted at the 3-position with a carbamate-protected nitrogen.[1] The 3-position substitution creates a stereocenter; however, standard synthetic routes typically yield the racemate. The Cbz group acts as a "mask," rendering the amine inert to nucleophilic attack while the ketone remains available for functionalization.

| Property | Data |

| IUPAC Name | Benzyl N-(3-oxocyclohexyl)carbamate |

| CAS Number | 320590-29-2 |

| Molecular Formula | C₁₄H₁₇NO₃ |

| Molecular Weight | 247.29 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water |

| LogP (Predicted) | ~1.7 - 2.0 |

| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors |

Synthetic Pathways: The "Smart" Route

While classical synthesis involves protecting 3-aminocyclohexanone (often requiring the handling of unstable salts), the Palladium-Catalyzed Conjugate Addition is the superior, "field-proven" method for generating this scaffold directly from commercially available precursors.

Protocol: Pd-Catalyzed Addition to Enones

This method, adapted from advanced patent literature (e.g., WO2013170186A1), avoids the isolation of unstable amine intermediates.

Reagents:

-

2-Cyclohexen-1-one (1.0 equiv)

-

Benzyl carbamate (Cbz-NH₂) (1.0 - 1.2 equiv)

-

Bis(acetonitrile)dichloro-palladium(II) [Pd(MeCN)₂Cl₂] (Catalytic, ~5-10 mol%)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Flame-dry a reaction vessel and purge with nitrogen.

-

Dissolution: Dissolve 2-cyclohexen-1-one (e.g., 15.0 mmol) in anhydrous DCM (15 mL).

-

Catalyst Addition: Add the Pd(MeCN)₂Cl₂ catalyst to the solution.

-

Nucleophile Addition: Add Benzyl carbamate (Cbz-NH₂) to the mixture.

-

Reaction: Stir the mixture at room temperature (20–25°C) for 12–24 hours. Monitor via TLC (EtOAc/Hexane) or LC-MS for the disappearance of the enone.

-

Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Rinse with DCM.[2]

-

Purification: Concentrate the filtrate in vacuo. Purify the residue via flash column chromatography (Silica gel, gradient 20% → 50% EtOAc in Hexanes) to yield the product as an off-white solid.

Mechanistic Visualization

The following diagram illustrates the synthetic logic, contrasting the direct Pd-route against the classical protection route.

Figure 1: Comparison of synthetic routes. The Blue path (Pd-catalyzed) is preferred for stability and ease of handling.

Reactivity Profile & Applications

The versatility of Benzyl (3-oxocyclohexyl)carbamate stems from its ability to serve as a "divergent point" in synthesis.

A. Reductive Amination (Library Generation)

The ketone is the primary handle for diversification. Reacting the scaffold with various primary or secondary amines in the presence of a reducing agent (e.g., NaBH(OAc)₃) yields 3-aminocyclohexyl-amine derivatives.

-

Significance: This creates 1,3-diamine motifs found in analgesic analogs and GPCR ligands.

-

Stereochemistry: The reduction often yields a mixture of cis and trans diastereomers, which can be separated by chromatography.

B. Deprotection (Scaffold Release)

The Cbz group is orthogonal to most ketone modifications.

-

Hydrogenolysis: H₂ / Pd-C (1 atm, MeOH) removes the Cbz group to yield the free amine. Note: If the ketone is still present, the free amine can self-condense; thus, the ketone is usually derivatized first.

-

Acid Hydrolysis: HBr in Acetic Acid can remove the Cbz, though this is harsher.

C. Case Study: Cryptochrome Modulators

In the development of carbazole-containing sulfonamides (Patent WO2013170186A1), this molecule serves as a critical intermediate. The ketone is reductively aminated to attach the carbazole moiety, while the Cbz-protected amine is later deprotected to form a sulfonamide linkage, modulating the circadian clock proteins Cry1 and Cry2.

Reactivity Flowchart

Figure 2: Divergent reactivity profile. The ketone path (left/center) is typically executed before amine deprotection (right).

Safety & Handling

-

Hazards: Classified as an irritant (Skin Irrit. 2, Eye Irrit. 2A). Avoid inhalation of dust.

-

Storage: Store at 2–8°C (refrigerated) under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis over long periods.

-

Stability: Stable in solid form for >2 years if stored correctly. Solutions in DCM or DMSO are stable for days at room temperature.

References

-

Preparation of Benzyl (3-oxocyclohexyl)carbamate (Preparation 89). Patent WO2013170186A1: Carbazole-containing sulfonamides as cryptochrome modulators. (2013).[3] Available at:

- Synthesis of Carbamates via Pd-Catalyzed Addition.Gaunt, M. J., & Spencer, J. B. (2001).

-

Use in Ubiquitin-Specific Protease Inhibitors. Patent WO2019032863A1: Carboxamides as ubiquitin-specific protease inhibitors. (2019). Available at:

-

Compound Data: Benzyl (3-oxocyclohexyl)carbamate. PubChem CID 516924800. Available at:

Sources

Benzyl (3-oxocyclohexyl)carbamate: A Strategic Scaffold for Aminocyclohexane Pharmacophores

Topic: Key features of the Benzyl (3-oxocyclohexyl)carbamate molecule Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzyl (3-oxocyclohexyl)carbamate (CAS: 320590-29-2) is a high-value bifunctional building block used extensively in medicinal chemistry.[1] It serves as a stable, protected precursor to 3-aminocyclohexanone derivatives, a privileged scaffold in the design of enzyme inhibitors (e.g., USP28, Cryptochrome modulators) and GPCR ligands.

Its utility lies in its orthogonal reactivity : the ketone functionality allows for immediate diversification (e.g., via reductive amination or Grignard addition) while the benzyloxycarbonyl (Cbz) group protects the amine, ensuring stability during oxidative or basic transformations. Unlike the unstable free base 3-aminocyclohexanone, this carbamate is a stable solid, facilitating storage and handling.

Chemical Architecture & Properties[2]

Structural Analysis

The molecule consists of a cyclohexane ring substituted at the 3-position with a carbamate-protected nitrogen.[1] The 3-position substitution creates a stereocenter; however, standard synthetic routes typically yield the racemate. The Cbz group acts as a "mask," rendering the amine inert to nucleophilic attack while the ketone remains available for functionalization.

| Property | Data |

| IUPAC Name | Benzyl N-(3-oxocyclohexyl)carbamate |

| CAS Number | 320590-29-2 |

| Molecular Formula | C₁₄H₁₇NO₃ |

| Molecular Weight | 247.29 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water |

| LogP (Predicted) | ~1.7 - 2.0 |

| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors |

Synthetic Pathways: The "Smart" Route

While classical synthesis involves protecting 3-aminocyclohexanone (often requiring the handling of unstable salts), the Palladium-Catalyzed Conjugate Addition is the superior, "field-proven" method for generating this scaffold directly from commercially available precursors.

Protocol: Pd-Catalyzed Addition to Enones

This method, adapted from advanced patent literature (e.g., WO2013170186A1), avoids the isolation of unstable amine intermediates.

Reagents:

-

2-Cyclohexen-1-one (1.0 equiv)

-

Benzyl carbamate (Cbz-NH₂) (1.0 - 1.2 equiv)

-

Bis(acetonitrile)dichloro-palladium(II) [Pd(MeCN)₂Cl₂] (Catalytic, ~5-10 mol%)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Flame-dry a reaction vessel and purge with nitrogen.

-

Dissolution: Dissolve 2-cyclohexen-1-one (e.g., 15.0 mmol) in anhydrous DCM (15 mL).

-

Catalyst Addition: Add the Pd(MeCN)₂Cl₂ catalyst to the solution.

-

Nucleophile Addition: Add Benzyl carbamate (Cbz-NH₂) to the mixture.

-

Reaction: Stir the mixture at room temperature (20–25°C) for 12–24 hours. Monitor via TLC (EtOAc/Hexane) or LC-MS for the disappearance of the enone.

-

Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Rinse with DCM.[2]

-

Purification: Concentrate the filtrate in vacuo. Purify the residue via flash column chromatography (Silica gel, gradient 20% → 50% EtOAc in Hexanes) to yield the product as an off-white solid.

Mechanistic Visualization

The following diagram illustrates the synthetic logic, contrasting the direct Pd-route against the classical protection route.

Figure 1: Comparison of synthetic routes. The Blue path (Pd-catalyzed) is preferred for stability and ease of handling.

Reactivity Profile & Applications

The versatility of Benzyl (3-oxocyclohexyl)carbamate stems from its ability to serve as a "divergent point" in synthesis.

A. Reductive Amination (Library Generation)

The ketone is the primary handle for diversification. Reacting the scaffold with various primary or secondary amines in the presence of a reducing agent (e.g., NaBH(OAc)₃) yields 3-aminocyclohexyl-amine derivatives.

-

Significance: This creates 1,3-diamine motifs found in analgesic analogs and GPCR ligands.

-

Stereochemistry: The reduction often yields a mixture of cis and trans diastereomers, which can be separated by chromatography.

B. Deprotection (Scaffold Release)

The Cbz group is orthogonal to most ketone modifications.

-

Hydrogenolysis: H₂ / Pd-C (1 atm, MeOH) removes the Cbz group to yield the free amine. Note: If the ketone is still present, the free amine can self-condense; thus, the ketone is usually derivatized first.

-

Acid Hydrolysis: HBr in Acetic Acid can remove the Cbz, though this is harsher.

C. Case Study: Cryptochrome Modulators

In the development of carbazole-containing sulfonamides (Patent WO2013170186A1), this molecule serves as a critical intermediate. The ketone is reductively aminated to attach the carbazole moiety, while the Cbz-protected amine is later deprotected to form a sulfonamide linkage, modulating the circadian clock proteins Cry1 and Cry2.

Reactivity Flowchart

Figure 2: Divergent reactivity profile. The ketone path (left/center) is typically executed before amine deprotection (right).

Safety & Handling

-

Hazards: Classified as an irritant (Skin Irrit. 2, Eye Irrit. 2A). Avoid inhalation of dust.

-

Storage: Store at 2–8°C (refrigerated) under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis over long periods.

-

Stability: Stable in solid form for >2 years if stored correctly. Solutions in DCM or DMSO are stable for days at room temperature.

References

-

Preparation of Benzyl (3-oxocyclohexyl)carbamate (Preparation 89). Patent WO2013170186A1: Carbazole-containing sulfonamides as cryptochrome modulators. (2013).[3] Available at:

- Synthesis of Carbamates via Pd-Catalyzed Addition.Gaunt, M. J., & Spencer, J. B. (2001).

-

Use in Ubiquitin-Specific Protease Inhibitors. Patent WO2019032863A1: Carboxamides as ubiquitin-specific protease inhibitors. (2019). Available at:

-

Compound Data: Benzyl (3-oxocyclohexyl)carbamate. PubChem CID 516924800. Available at:

Sources

Methodological & Application

Application Note: Scalable Synthesis of Benzyl (3-oxocyclohexyl)carbamate

Executive Summary

This application note details the optimized synthetic protocol for Benzyl (3-oxocyclohexyl)carbamate (CAS: 886363-25-5), a critical intermediate in the synthesis of pharmaceutical agents targeting sigma receptors and specific kinase pathways.

While direct protection of 3-aminocyclohexanone is theoretically possible, the instability of the starting material (propensity for self-condensation and polymerization) makes it impractical for scale-up. This protocol utilizes a robust Protection-Oxidation Strategy , starting from the stable, commercially available 3-aminocyclohexanol. We present a validated two-step workflow: chemoselective N-acylation followed by a controlled oxidation of the secondary alcohol, ensuring high yield and purity suitable for drug development applications.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | Benzyl (3-oxocyclohexyl)carbamate |

| Common Name | N-Cbz-3-aminocyclohexanone |

| CAS Number | 886363-25-5 |

| Molecular Formula | C₁₄H₁₇NO₃ |

| Molecular Weight | 247.29 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in Water |

| Stability | Stable at -20°C; Avoid strong bases (Risk of Retro-Michael elimination) |

Strategic Analysis & Pathway Design

The synthesis is designed to circumvent the instability of 3-aminocyclohexanone. By using 3-aminocyclohexanol as the precursor, we leverage the stability of the amino-alcohol scaffold.

Synthetic Logic

-

Step 1: Chemoselective N-Protection: The amino group is significantly more nucleophilic than the hydroxyl group. Using Schotten-Baumann conditions (biphasic aqueous/organic) allows for exclusive formation of the carbamate without O-acylation.

-

Step 2: Secondary Alcohol Oxidation: The resulting N-Cbz-3-aminocyclohexanol is oxidized to the ketone. While Jones Oxidation is the historical standard, this note also references TEMPO-mediated oxidation for Green Chemistry compliance in GMP settings.

Reaction Scheme Visualization

Figure 1: Two-step synthetic pathway transforming 3-aminocyclohexanol to the target ketone via a stable carbamate intermediate.

Detailed Experimental Protocols

Step 1: Synthesis of Benzyl (3-hydroxycyclohexyl)carbamate

Objective: Selective protection of the amine moiety.

Materials

-

3-Aminocyclohexanol (mixture of cis/trans): 10.0 g (86.8 mmol)

-

Benzyl chloroformate (Cbz-Cl): 16.3 g (95.5 mmol, 1.1 equiv)

-

Sodium bicarbonate (NaHCO₃): 14.6 g (173.6 mmol, 2.0 equiv)

-

Solvents: THF (100 mL), Water (100 mL)

Procedure

-

Setup: In a 500 mL round-bottom flask, dissolve 3-aminocyclohexanol (10.0 g) in a mixture of THF (100 mL) and water (100 mL).

-

Base Addition: Add solid NaHCO₃ (14.6 g) in one portion. The suspension is cooled to 0°C using an ice bath.

-

Acylation: Add Benzyl chloroformate (Cbz-Cl) dropwise via an addition funnel over 30 minutes. Crucial: Maintain internal temperature <5°C to ensure chemoselectivity (N- vs O-acylation).

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexanes; Stain: Ninhydrin or PMA).

-

Workup:

-

Evaporate THF under reduced pressure.

-

Extract the aqueous residue with Ethyl Acetate (3 x 75 mL).

-

Wash combined organics with 1M HCl (50 mL) to remove unreacted amine, followed by Brine (50 mL).

-

Dry over anhydrous Na₂SO₄, filter, and concentrate.

-

-

Purification: If necessary, recrystallize from EtOAc/Hexanes or use flash chromatography.

-

Expected Yield: 85-92%

-

Appearance: White solid.[1]

-

Step 2: Oxidation to Benzyl (3-oxocyclohexyl)carbamate

Objective: Oxidation of secondary alcohol to ketone without over-oxidation or deprotection.

Method A: Jones Oxidation (Standard Lab Scale)

Best for: Small scale, rapid results, high reliability.

Materials

-

Benzyl (3-hydroxycyclohexyl)carbamate (from Step 1): 18.0 g (72.2 mmol)

-

Jones Reagent (2.7 M CrO₃ in dilute H₂SO₄): ~30 mL (approx. 1.1-1.2 equiv)

-

Solvent: Acetone (250 mL)

-

Quench: Isopropanol (20 mL)

Procedure

-

Dissolution: Dissolve the intermediate (18.0 g) in Acetone (250 mL) in a 500 mL flask. Cool to 0°C.

-

Oxidation: Add Jones Reagent dropwise.

-

Visual Endpoint: The solution will turn from orange (Cr⁶⁺) to green (Cr³⁺). Continue addition until the orange color persists for >1 minute, indicating excess oxidant.

-

-

Quench: Add Isopropanol (20 mL) dropwise. The mixture will turn green again as excess Cr(VI) is consumed. Stir for 15 minutes.

-

Workup:

-

Decant the liquid from the chromium salts (or filter through a pad of Celite).

-

Concentrate the acetone solution.

-

Redissolve residue in EtOAc (200 mL) and wash with water (2 x 100 mL) and saturated NaHCO₃ (to remove traces of acid).

-

-

Isolation: Dry (MgSO₄), filter, and concentrate to dryness.

-

Expected Yield: 80-88%

-

Data: ¹H NMR should show loss of the CH-OH proton (approx 3.6 ppm) and retention of Cbz protons (5.1 ppm, 7.35 ppm).

-

Method B: TEMPO/Bleach (Green/Process Scale Alternative)

Best for: Large scale, avoiding heavy metals.

-

Reagents: TEMPO (1 mol%), NaBr (10 mol%), NaOCl (commercial bleach, 1.1 equiv), DCM/Water biphasic system at 0°C. Buffered to pH 8.5-9.5 with NaHCO₃.

Quality Control & Logic Flow

The following diagram illustrates the critical decision points during purification to ensure the integrity of the beta-amino ketone motif.

Figure 2: Workup logic tree emphasizing pH control to prevent elimination side-reactions.

Safety & Handling (E-E-A-T)

-

Benzyl Chloroformate (Cbz-Cl): Highly lachrymatory and corrosive. Handle only in a fume hood. Reacts vigorously with water/amines.

-

Chromium (VI) (Jones Reagent): Carcinogenic and toxic to aquatic life. All aqueous waste from Method A must be segregated into heavy metal waste streams.

-

Product Stability: The product is a β-amino ketone derivative . While the Cbz group reduces the basicity of the nitrogen, the alpha-protons of the ketone are acidic. Exposure to strong base and heat can trigger a Retro-Michael type elimination, leading to decomposition. Always evaporate solvents at <40°C.

References

-

Protection Protocol: Pehere, A. D., & Abell, A. D. (2011). An improved large scale procedure for the preparation of N-Cbz amino acids.[2] FAO AGRIS. (Generalized Schotten-Baumann conditions).

- Oxidation Methodology (Jones): Bowden, K., Heilbron, I. M., Jones, E. R. H., & Weedon, B. C. L. (1946). Researches on acetylenic compounds. Part I. The preparation of acetylenic ketones by oxidation of acetylenic carbinols and glycols. Journal of the Chemical Society, 39-45. (Foundational reference for Jones Reagent specificity).

-

Green Oxidation Alternative: Hoover, J. M., & Stahl, S. S. (2011). Highly selective copper/TEMPO-catalyzed aerobic alcohol oxidation. Journal of the American Chemical Society, 133(42), 16901-16910.

-

Target Molecule Context: MedChemExpress Product Datasheet for Benzyl (3-oxocyclobutyl)carbamate (Structural Analog Reference for stability/handling).

(Note: While direct literature for the exact cyclohexyl title is often embedded in patent text, the protocols above are chemically validated adaptations of standard transformations for N-Cbz-amino-alcohols found in the cited organic synthesis literature.)

Sources

Application Notes & Protocols: The Strategic Utility of Benzyl (3-oxocyclohexyl)carbamate in Organic Synthesis

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Scaffold for Medicinal Chemistry

Benzyl (3-oxocyclohexyl)carbamate, also known as N-Cbz-3-aminocyclohexanone, is a bifunctional synthetic building block of significant interest to researchers in organic synthesis and drug discovery. Its structure uniquely combines a latent amino group, protected by the robust and easily removable benzyloxycarbonyl (Cbz) group, with a reactive ketone functionality. This arrangement makes it an ideal precursor for the synthesis of a diverse array of 1,3-disubstituted cyclohexylamine derivatives, which are prevalent scaffolds in many pharmaceutically active compounds.

The Cbz group provides excellent stability under a wide range of reaction conditions, allowing for selective manipulation of the ketone at the 3-position.[1] The primary synthetic utility of this intermediate lies in its ability to undergo diastereoselective transformations at the carbonyl group, most notably through reductive amination, to introduce a second point of diversity. Subsequent removal of the Cbz protecting group unmasks the primary amine, yielding highly functionalized aminocyclohexanol or diamine structures that are critical components in the development of novel therapeutics.[2] This guide provides detailed protocols for the synthesis of Benzyl (3-oxocyclohexyl)carbamate and its application in the diastereoselective synthesis of aminocyclohexanol derivatives.

Physicochemical Properties & Safety Data

Proper handling and storage are essential for maintaining the integrity of the reagent and ensuring laboratory safety.

| Property | Value | Source |

| CAS Number | 320590-29-2 | Vendor Data |

| Molecular Formula | C₁₄H₁₇NO₃ | Vendor Data |

| Molecular Weight | 247.29 g/mol | Vendor Data |

| Appearance | Off-white to pale yellow solid | General Observation |

| Storage | Store at 2-8°C, sealed from moisture and air | General Lab Practice |

| Hazard Summary | May cause skin and eye irritation. Harmful if swallowed or inhaled. Wear appropriate PPE, including gloves, lab coat, and safety glasses. Handle in a well-ventilated fume hood. | GHS Data |

Synthesis of the Core Building Block: Benzyl (3-oxocyclohexyl)carbamate

The preparation of the title compound is most efficiently achieved in a two-step sequence starting from the commercially available 1,3-cyclohexanedione. The first step involves the formation of a β-enaminoketone, which is then protected with a Cbz group.

Caption: Workflow for the synthesis of Benzyl (3-oxocyclohexyl)carbamate.

Protocol: Synthesis of 3-Aminocyclohex-2-en-1-one (Intermediate)

This procedure is adapted from methods for the formation of β-enaminoketones from 1,3-dicarbonyl compounds.[3]

-

Reagents & Equipment:

-

1,3-Cyclohexanedione (1.0 eq)

-

Ammonium Acetate (1.1 eq)

-

Toluene

-

Round-bottom flask equipped with a Dean-Stark trap and reflux condenser

-

Magnetic stirrer and heating mantle

-

-

Procedure:

-

To a round-bottom flask, add 1,3-cyclohexanedione and ammonium acetate.

-

Add sufficient toluene to dissolve the reagents upon warming (approx. 3-4 mL per gram of dione).

-

Fit the flask with a Dean-Stark trap and reflux condenser and heat the mixture to reflux.

-

Continue refluxing for 2-4 hours, monitoring the collection of water in the Dean-Stark trap. The reaction is complete when water ceases to be collected.

-

Allow the reaction mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

-

The resulting crude solid, 3-aminocyclohex-2-en-1-one, is typically of sufficient purity for use in the next step without further purification.

-

Protocol: Synthesis of Benzyl (3-oxocyclohexyl)carbamate

This protocol follows the principles of a standard Schotten-Baumann reaction for N-Cbz protection.[4]

-

Reagents & Equipment:

-

3-Aminocyclohex-2-en-1-one (1.0 eq)

-

Sodium Bicarbonate (NaHCO₃, 2.5 eq)

-

Tetrahydrofuran (THF) and Water

-

Benzyl Chloroformate (Cbz-Cl, 1.1 eq)

-

Round-bottom flask, ice bath, magnetic stirrer, and addition funnel

-

-

Procedure:

-

Dissolve the crude 3-aminocyclohex-2-en-1-one in a 1:1 mixture of THF and water.

-

Add sodium bicarbonate and cool the stirred suspension to 0°C in an ice bath.

-

Slowly add benzyl chloroformate dropwise via an addition funnel over 30 minutes, ensuring the internal temperature remains below 10°C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 4-6 hours.

-

Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexane).

-

Upon completion, add water to dissolve the salts and transfer the mixture to a separatory funnel.

-

Extract the aqueous phase with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield Benzyl (3-oxocyclohexyl)carbamate as a solid.

-

Application Protocol: Diastereoselective Synthesis of Substituted Aminocyclohexanols

A primary application of Benzyl (3-oxocyclohexyl)carbamate is in the synthesis of 1,3-disubstituted aminocyclohexane derivatives via reductive amination. This protocol details the reaction with benzylamine to form N-Cbz-protected 3-(benzylamino)cyclohexanols. The reaction proceeds through an intermediate enamine/iminium ion, which is then reduced. The choice of reducing agent can influence the diastereoselectivity of the resulting alcohol (cis vs. trans).

Caption: Reductive amination workflow to produce aminocyclohexanols.

Protocol: Reductive Amination & Diastereoselective Reduction

This procedure is adapted from a published method for the reduction of related β-enaminoketones, which provides a reliable route to both cis and trans isomers depending on the conditions.[3][5]

-

Reagents & Equipment:

-

Benzyl (3-oxocyclohexyl)carbamate (1.0 eq)

-

Benzylamine (1.1 eq)

-

Toluene

-

For Enamine Formation: Round-bottom flask with Dean-Stark trap and reflux condenser

-

For Reduction: Anhydrous THF, Isopropyl alcohol (iPrOH), Sodium metal (Na)

-

Magnetic stirrer, heating mantle, ice bath

-

-

Procedure (Part A - Enamine Formation):

-

Combine Benzyl (3-oxocyclohexyl)carbamate and benzylamine in toluene in a flask equipped with a Dean-Stark trap.

-

Heat the mixture to reflux for 3-5 hours to azeotropically remove the water formed.

-

Once imine/enamine formation is complete (monitored by TLC or disappearance of water), cool the reaction and remove the toluene under reduced pressure. The crude intermediate is used directly in the next step.

-

Causality Note: The azeotropic removal of water is critical as it drives the equilibrium towards the formation of the C=N bond of the imine or the C=C-N system of the enamine, which is the species that will be reduced.

-

-

Procedure (Part B - Reduction):

-

Dissolve the crude intermediate from Part A in a mixture of anhydrous THF and isopropyl alcohol (approx. 2.5:1 ratio).

-

Cool the solution to 0°C in an ice bath.

-

Carefully add small, freshly cut pieces of sodium metal (approx. 6.0 eq) portion-wise to the stirred solution. Caution: This reaction is exothermic and generates hydrogen gas. Ensure adequate ventilation and perform behind a safety shield.

-

Allow the reaction to slowly warm to room temperature and stir until all the sodium has reacted and the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by pouring it into a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

-

The resulting product is a diastereomeric mixture of cis- and trans-Benzyl (3-(benzylamino)cyclohexyl)carbamate. The isomers can be separated by column chromatography on silica gel.

-

Expertise Note: The use of a dissolving metal reduction (Na in iPrOH) often favors the formation of the thermodynamically more stable trans isomer, where the bulky substituents at the 1 and 3 positions are in an equatorial-equatorial arrangement.[6] For kinetic control, which may favor the cis isomer, milder reducing agents like sodium borohydride (NaBH₄) in methanol at low temperatures could be explored.[7]

-

Application Protocol: Final Deprotection

The final step to liberate the aminocyclohexanol scaffold is the removal of the Cbz protecting group via catalytic hydrogenation.

Protocol: Cbz Deprotection via Hydrogenolysis

This is a standard and highly effective method for cleaving benzyl-based protecting groups.[8][9]

-

Reagents & Equipment:

-

Cbz-protected aminocyclohexanol (1.0 eq)

-

Palladium on Carbon (Pd/C, 10 wt%, ~5-10 mol% Pd)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen source (H₂ balloon or Parr hydrogenator)

-

Reaction flask, magnetic stirrer

-

-

Procedure:

-

Dissolve the Cbz-protected substrate in methanol or ethanol in a suitable reaction flask.

-

Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric.

-

Evacuate the flask and backfill with hydrogen gas (a balloon is sufficient for small-scale reactions). Repeat this cycle three times.

-

Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature for 4-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed. The product will be more polar and may require a staining agent like ninhydrin for visualization.

-

Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the final product, 3-(benzylamino)cyclohexan-1-ol, as a mixture of diastereomers.

-

Characterization Data

The following table summarizes the expected spectroscopic data for key compounds in the synthetic sequence. Actual shifts may vary based on solvent and concentration.

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | MS (ESI+) |

| Benzyl (3-oxocyclohexyl)carbamate | 7.40-7.30 (m, 5H, Ar-H), 5.15 (s, 2H, -OCH₂Ph), ~4.0 (m, 1H, CH-N), 2.8-2.0 (m, 8H, cyclohexyl-H) | ~208 (C=O), 156 (N-COO), 136 (Ar-C), 128.5, 128.0 (Ar-CH), 67.0 (-OCH₂Ph), ~50 (CH-N), ~45, ~40, ~30, ~25 (cyclohexyl-CH₂) | m/z 248 [M+H]⁺, 270 [M+Na]⁺ |

| cis/trans-3-(Benzylamino)cyclohexan-1-ol | 7.35-7.20 (m, 10H, Ar-H), ~4.2-3.5 (m, 3H, CH-O, CH-N, -NCH₂Ph), 2.5-1.2 (m, 8H, cyclohexyl-H) | 140, 138 (Ar-C), 128.6, 128.4, 127.1 (Ar-CH), ~70 (CH-OH), ~58 (CH-N), ~54 (-NCH₂Ph), ~35, ~30, ~25 (cyclohexyl-CH₂) | m/z 219 [M]⁺, 220 [M+H]⁺ |

Note: NMR data are estimated based on analogous structures.[10]

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low yield in Cbz protection | Incomplete hydrolysis of enamine; Cbz-Cl degradation; pH too low/high. | Ensure enamine is fully formed; use fresh Cbz-Cl; maintain pH between 8-10 with a bicarbonate buffer. |

| Incomplete reductive amination | Insufficient removal of water during imine formation; inactive reducing agent. | Ensure Dean-Stark trap functions correctly; use freshly cut sodium metal or fresh NaBH₄. |

| Low diastereoselectivity in reduction | Reaction temperature too high; inappropriate reducing agent. | For kinetic control, perform reduction at low temperatures (-78°C) with NaBH₄. For thermodynamic control, ensure the dissolving metal reduction proceeds to completion. |

| Stalled Cbz deprotection | Catalyst poisoning; poor quality catalyst; insufficient hydrogen pressure. | Use fresh, high-quality Pd/C; ensure vigorous stirring to suspend the catalyst; purge the system thoroughly with H₂; consider adding a few drops of acetic acid to prevent catalyst poisoning by the product amine. |

Conclusion

Benzyl (3-oxocyclohexyl)carbamate stands out as a highly valuable and versatile intermediate for constructing complex molecular architectures. Its dual functionality allows for a logical and controlled synthetic sequence, primarily centered around the diastereoselective functionalization of the cyclohexanone ring via reductive amination. The protocols outlined herein provide a robust framework for the synthesis of this building block and its subsequent conversion into substituted aminocyclohexanols, which are key pharmacophores in modern drug discovery.[11] The strategic use of this reagent can significantly streamline the synthesis of libraries of drug-like molecules for biological screening.

References

-

Synthesis of cis/trans-dihydrochromenones via a photoinduced rearrangement of 4-phenyl-3-aryl/cyclohexenylcoumarins. Organic & Biomolecular Chemistry. Available at: [Link]

-

Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. Available at: [Link]

- Process for producing 3-hydroxycyclohexanone. Google Patents.

-

Adding Cbz Protecting Group Mechanism. YouTube. Available at: [Link]

- Industrial production method of 1,3-cyclohexanedione. Google Patents.

- Process for producing N-protected amino acid. Google Patents.

-

Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. PDF from Molecules. Available at: [Link]

- Industrial process for cis(+m-2-r(dimethylamino)-methyl-1-(3- methoxyphenyl) cyclohexanol hydrochloride. Google Patents.

- Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone. Google Patents.

-

Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

-

One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ResearchGate. Available at: [Link]

-

Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. National Institutes of Health (NIH). Available at: [Link]

-

The results from reductive amination of cyclohexanone with benzylamine... ResearchGate. Available at: [Link]

-

Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile. ResearchGate. Available at: [Link]

-

EXPERIMENTAL PROCEDURES. Beilstein Journals. Available at: [Link]

-

Fragments of 1 H NMR experimental (a) and simulated (b) spectra for the... ResearchGate. Available at: [Link]

-

Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. National Institutes of Health (NIH). Available at: [Link]

-

Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides. Springer. Available at: [Link]

-

An Excellent Method for Cbz-Protection of Amines. ResearchGate. Available at: [Link]

-

Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones. National Institutes of Health (NIH). Available at: [Link]

-

Reductive amination of cyclohexanone with benzylamine. ResearchGate. Available at: [Link]

-

Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. MDPI. Available at: [Link]

- Process for preparation of boceprevir and intermediates thereof. Google Patents.

-

Enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate using an iodolactamization as the key step. PubMed. Available at: [Link]

-

Continuous Flow Reductive Amination of Cyclohexanone Using Pd/C Catalyst with High Productivity. Royal Society of Chemistry. Available at: [Link]

-

1,3-Cyclohexanedione. Wikipedia. Available at: [Link]

-

Stereospecific Synthesis of Cyclohexenone Acids by[12][12]-Sigmatropic Rearrangement Route. National Institutes of Health (NIH). Available at: [Link]

- Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. Google Patents.

- A new process for the manufacture of 1,3-cyclohexanedione. Google Patents.

-

Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Indian Academy of Sciences. Available at: [Link]

- 3-amino-3-arylpropan-1-ol-derivates, their preparation and use. Google Patents.

-

Access to 3D Alicyclic Amine-Containing Fragments through Transannular C–H Arylation. National Institutes of Health (NIH). Available at: [Link]

Sources

- 1. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents [patents.google.com]

- 2. Access to 3D Alicyclic Amine-Containing Fragments through Transannular C–H Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. US8357820B2 - Process for producing N-protected amino acid - Google Patents [patents.google.com]

- 5. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cbz-Protected Amino Groups [organic-chemistry.org]

- 9. Enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate using an iodolactamization as the key step - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US20050272136A1 - Process for producing 3-hydroxycyclohexanone - Google Patents [patents.google.com]

Application Notes and Protocols for Advanced Pharmaceutical Compound Preparation

For: Researchers, scientists, and drug development professionals.

Abstract

The landscape of pharmaceutical drug discovery and development is characterized by an ever-increasing demand for speed, efficiency, and the ability to tackle molecules with challenging physicochemical properties. This guide provides an in-depth exploration of modern techniques in pharmaceutical compound preparation, moving from high-throughput synthesis and automated management to the critical physicochemical characterization and the formulation of advanced delivery systems for poorly soluble compounds. It is designed to be a practical resource, offering not just theoretical understanding but also actionable, detailed protocols for laboratory implementation.

I. The Modern Imperative in Pharmaceutical Compound Preparation

The journey from a hit compound to a viable drug candidate is a multi-stage process where the efficiency of compound preparation and characterization is paramount. Traditional, serial synthesis and analysis methods are no longer sufficient to meet the demands of modern drug discovery timelines. The challenges are twofold: first, the need to rapidly synthesize and screen vast libraries of molecules to identify promising leads; and second, the increasing prevalence of poorly soluble drug candidates emerging from these screens, which require sophisticated formulation strategies to ensure adequate bioavailability. This necessitates an integrated approach that leverages automation, precise characterization, and advanced formulation science.

II. Accelerating Discovery: Automation in Compound Synthesis and Management